Cytotoxic Activity Contextualized Against In-Class CDK2 Inhibitors
While specific CDK2 IC50 data for 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile (CAS 863446-98-4) is not reported in the primary literature, closely related 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine derivatives serve as a direct structural context. Compound 4 from Maher et al. demonstrated a CDK2 IC50 of 0.67 µM, comparable to the reference inhibitor roscovitine (IC50 = 0.44 µM). Compound 2a showed an IC50 of 0.69 µM [1]. Their reported cytotoxic IC50 values range from 0.58 to 8.32 µM across 60 NCI cancer cell lines [1]. This establishes the structural family's capacity for sub-micromolar CDK2 engagement and broad-spectrum cytotoxicity, indicating the target compound’s potential utility in kinase inhibitor research [1].
| Evidence Dimension | CDK2 Inhibitory Activity (IC50) and Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | N/A (Data for exact compound not yet published) |
| Comparator Or Baseline | Compound 4: CDK2 IC50=0.67 µM, Cytotoxic IC50=0.58-0.94 µM in HL-60 and SNB-75 cells; Compound 2a: CDK2 IC50=0.69 µM, Cytotoxic IC50=0.64-1.9 µM; Roscovitine: CDK2 IC50=0.44 µM |
| Quantified Difference | N/A (Direct comparison not possible with available data) |
| Conditions | In vitro CDK2 enzyme assay; Cytotoxicity screening against NCI 60 human cancer cell lines |
Why This Matters
The 1-(4-fluorophenyl) substitution pattern on this scaffold is associated with validated CDK2 inhibition, making this specific compound a relevant and synthetically accessible probe for kinase-targeting studies.
- [1] Maher, M., Kassab, A. E., Zaher, A. F., & Mahmoud, Z. (2019). Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Explore Openaire. Accessed April 28, 2026. View Source
